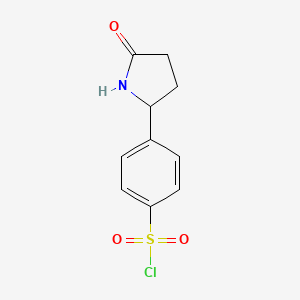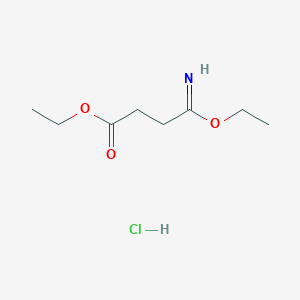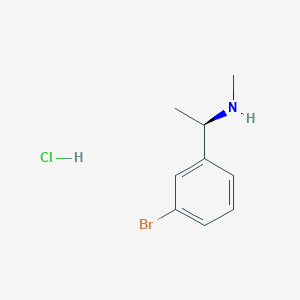
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1909313-88-7 . It has a molecular weight of 259.71 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride . The InChI code is 1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 259.71 .Scientific Research Applications
Organic Synthesis
One-Pot Multi-Component Synthesis : Sulfonic acid-functionalized pyridinium chloride has been utilized to promote the one-pot multi-component condensation reaction, demonstrating the compound's role in synthesizing tetrasubstituted imidazoles efficiently and in high yields under solvent-free conditions (Zare et al., 2015).
Palladium-Catalyzed Sulfonylation : A palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring was developed using sulfonyl chlorides as sulfonylation reagents. This method is effective for both electron-rich and electron-deficient substrates, facilitating the synthesis of ortho-sulfonylated phenols (Xu et al., 2015).
Catalyst Development
- Ionic Liquid as a Catalyst : Novel ionic liquid 1-sulfopyridinium chloride has been synthesized and characterized, showing high efficiency as a catalyst in the synthesis of bis-pyrazol-5-ols through tandem Knoevenagel–Michael reaction under mild conditions (Moosavi‐Zare et al., 2013).
Materials Science
- Polymer Synthesis and Modification : The synthesis and characterization of new polymers from the oxidation of adducts of benzene- and toluenesulfenyl chlorides with cis-1,4-polybutadiene highlight the compound's utility in creating novel sulfone thermoplastic polymers with enhanced thermal stability (Cameron et al., 1980).
Chemical Analysis and Characterization
- DFT and FT-IR Studies : An in-depth investigation using DFT and ab initio methods, along with FT-IR studies, has been conducted on sulfonamide triazenes, demonstrating the structural analysis capabilities and the effect of the sulfonamide moiety on the vibrational spectra of these compounds (Dabbagh et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPWQSSWSSRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride | |
CAS RN |
1909313-88-7 |
Source


|
| Record name | 4-(5-oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate](/img/structure/B2562979.png)








![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)